5-Fluoro-1-pentyne

Vue d'ensemble

Description

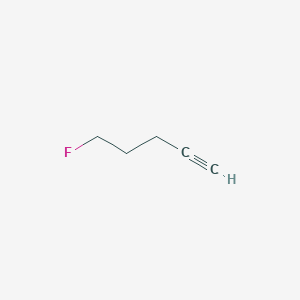

5-Fluoro-1-pentyne is an organic compound with the molecular formula C5H7F. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of a fluorine atom in its structure makes it a fluorinated alkyne, which can impart unique chemical properties compared to non-fluorinated alkynes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Fluoro-1-pentyne can be synthesized through various methods. One common approach involves the reaction of 1-pentyne with a fluorinating agent. For example, the reaction of 1-pentyne with Selectfluor, a widely used electrophilic fluorinating reagent, can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The alkyne moiety in 5-fluoro-1-pentyne participates in Huisgen cycloaddition with azides to form 1,4-disubstituted triazoles. This reaction is pivotal for late-stage functionalization in probe synthesis:

-

Reaction Conditions :

-

Catalyst: Cu(I) complexes (e.g., CuSO₄/ascorbate or Cu(I)-phosphoramidite ligands like Monophos)

-

Solvent: DMSO or ethanol/acetonitrile mixtures

-

Temperature: Room temperature or mild heating (25–50°C)

-

-

Applications :

Radiolabeling with Fluorine-18

This compound serves as a precursor for ¹⁸F-labeled compounds in positron emission tomography (PET):

-

Synthesis of 5-[¹⁸F]fluoro-1-pentyne :

-

Applications :

Lithium Acetylide Route

-

Reactants : 3-Fluoropropyl bromide and lithium acetylide-ethylenediamine complex.

-

Side Products : Unreacted alkyl halides due to incomplete reaction, mitigated by post-reaction heating to 60°C .

Alkyl Halide Fluorination

-

Substrates : Fluorinated alkyl chlorides/bromides (e.g., 5-fluoropentyl chloride).

-

Optimized Yields : Up to 91.8% for longer-chain analogs (e.g., 7-fluoro-1-heptyne) .

Halogenation

-

Example : Synthesis of 1-chloro-8-fluoro-1-octyne via reaction with n-BuLi and p-toluenesulfonyl chloride .

-

Conditions : n-Pentane solvent, nitrogen atmosphere.

-

Hydrogenation

-

Partial Hydrogenation :

-

Full Hydrogenation :

Comparative Reactivity in Coupling Reactions

This compound demonstrates versatility in forming unsymmetrical diynes:

Applications De Recherche Scientifique

Organic Synthesis

5-Fluoro-1-pentyne serves as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The fluorine atom can act as a leaving group, facilitating the formation of new bonds.

- Addition reactions : The triple bond can undergo electrophilic addition, leading to the synthesis of more complex molecules .

Molecular Imaging

Recent studies have highlighted the use of this compound in radiolabeling for molecular imaging applications. For instance, it has been utilized to develop radiotracers targeting specific biological pathways:

- Caspase-3 Imaging : A study demonstrated the use of this compound in creating a radiolabeled probe for imaging apoptosis via caspase-3 activity. This probe showed significant tracer uptake in tumor models, indicating its potential for cancer diagnostics .

Biochemical Probes

The compound is also being explored as a biochemical probe due to its ability to interact with biological systems:

- GLUT5 Transporter Targeting : this compound has been incorporated into probes that specifically target the GLUT5 transporter, which plays a crucial role in fructose metabolism. These probes have shown effective uptake in GLUT5-positive cells, suggesting potential applications in metabolic disease research .

Case Study 1: Apoptosis Imaging

In a study on apoptosis imaging using this compound-based radiotracers, researchers evaluated the biodistribution and dosimetry profiles in mouse models. The results indicated that the tracer was rapidly cleared through the kidneys and had significant uptake in tissues undergoing apoptosis, showcasing its utility in cancer therapy monitoring .

Case Study 2: GLUT5-Specific Probes

A recent investigation highlighted the development of a coumarin-based glycoconjugate using this compound as a key component. This probe demonstrated high affinity for GLUT5 and effective cellular uptake, emphasizing its potential role in studying sugar transport mechanisms related to metabolic disorders .

Mécanisme D'action

The mechanism of action of 5-Fluoro-1-pentyne involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and other biomolecules. Fluorinated compounds often exhibit unique binding properties due to the electronegativity of fluorine, which can affect molecular pathways and biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Pentyne: A non-fluorinated alkyne with similar structure but different reactivity.

5-Fluoro-1-pentene: A fluorinated alkene with a double bond instead of a triple bond.

5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment.

Uniqueness

5-Fluoro-1-pentyne is unique due to the presence of both a fluorine atom and a carbon-carbon triple bond. This combination imparts distinct chemical properties, such as increased reactivity and potential for unique interactions in chemical and biological systems .

Activité Biologique

5-Fluoro-1-pentyne (C5H7F) is a fluorinated alkyne that has garnered attention in various fields, particularly in medicinal chemistry and molecular imaging. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, including the lithium acetylide route, which has been documented to yield this compound effectively from 3-fluoropropyl bromide . The compound possesses unique properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological systems.

2.1 Interaction with Biological Targets

Recent studies have demonstrated that this compound can be utilized in the development of molecular probes targeting specific transporters in cancer cells. One notable application is its role in the synthesis of a probe that targets GLUT5, a fructose transporter overexpressed in certain cancer types, such as breast cancer. The probe exhibited high affinity for GLUT5, facilitating effective uptake in MCF7 breast adenocarcinoma cells .

The uptake of the ManCou-F probe, which incorporates this compound, was significantly influenced by fructose availability. In fructose-preconditioned MCF7 cells, probe uptake increased approximately 1.5-fold compared to control cells, indicating a strong GLUT5-dependent transport mechanism .

2.2 Apoptosis Imaging

In another application, this compound has been radiolabeled to create imaging agents for apoptosis detection. For instance, a radiotracer based on this compound was evaluated in mouse models of dexamethasone-induced thymic apoptosis and various xenograft tumor models. The tracer showed significant accumulation in tissues undergoing apoptosis, suggesting its potential for monitoring therapeutic responses in cancer treatment .

3.1 GLUT5 Targeting Probes

A study investigated the cellular uptake of a GLUT5-targeting probe containing this compound. The findings highlighted that the presence of fructose significantly inhibited probe uptake when competing inhibitors were introduced. This competitive uptake analysis was performed using confocal microscopy and flow cytometry, confirming the specificity of the probe for GLUT5 .

| Study | Cell Type | Probe Concentration | Fructose Concentration | Uptake Increase |

|---|---|---|---|---|

| Study 1 | MCF7 Cells | 25 μM | 11 mM | ~60% inhibition |

| Study 2 | Fructose-preconditioned MCF7 Cells | 25 μM | - | ~1.5-fold increase |

3.2 Radiotracer Evaluation

The biodistribution and dosimetry profiles of a radiotracer based on this compound were assessed in clinical trials with healthy volunteers and cancer patients. Results indicated rapid renal clearance and safety profiles comparable to existing imaging agents like . However, limitations were noted regarding its specificity towards apoptosis markers due to alternative pathways being activated during treatment .

4. Conclusion

The biological activity of this compound is multifaceted, with applications ranging from targeted cancer therapies to molecular imaging techniques for monitoring apoptosis. Its unique chemical properties allow for innovative approaches in drug design and diagnostics.

Future research should continue to explore the potential of this compound in various therapeutic contexts while addressing challenges related to specificity and efficacy in biological systems.

Propriétés

IUPAC Name |

5-fluoropent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F/c1-2-3-4-5-6/h1H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUEMWMHJSSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316153 | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-36-3 | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.